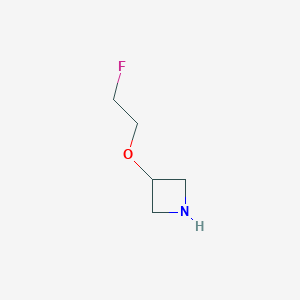
Fmoc-(2R,3S)-AHPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a compound used in various scientific research applications. It is a derivative of amino acids and is often used in peptide synthesis due to its protective group, 9-fluorenylmethoxycarbonyl (Fmoc), which is commonly employed in solid-phase peptide synthesis.
Preparation Methods
The synthesis of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid involves several steps. One common method includes the use of Fmoc-protected Garner’s aldehyde. The process involves a high-yielding two-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding Fmoc Garner’s enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is then performed, resulting in the desired product .
Chemical Reactions Analysis
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Common oxidizing agents like KMnO4 and OsO4 can be used.
Reduction: Reducing agents such as H2/Ni, Zn/HCl, and NaBH4 are typically employed.
Substitution: Nucleophiles like RLi and RMgX can react with the compound.
Protection and Deprotection: The Fmoc group can be introduced or removed using reagents like piperidine.
Scientific Research Applications
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of peptides and peptidomimetics.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Medicine: It is used in the development of therapeutic agents and drug delivery systems.
Industry: The compound finds applications in the production of various biochemical products.
Mechanism of Action
The mechanism of action of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The compound interacts with various molecular targets and pathways, facilitating the formation of peptide bonds and the assembly of complex peptide structures .
Comparison with Similar Compounds
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid can be compared with other Fmoc-protected amino acids, such as:
- Fmoc-(2R,3S)-3-methoxypyrrolidine-2-carboxylic acid
- Fmoc-(2S,3R)-3-methylglutamate
- Fmoc-(2R,3S)-3-phenylpropanoic acid
These compounds share similar protective groups but differ in their side chains and specific applications. Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry and functional groups, making it particularly useful in certain peptide synthesis applications .
Properties
Molecular Formula |
C25H23NO5 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23+/m0/s1 |
InChI Key |
JZSULZSNDXGGHP-XZOQPEGZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![trans-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B11926765.png)



![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene](/img/structure/B11926791.png)

![2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11926799.png)
![(1R,5Z)-5-[2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B11926805.png)
![ethyl (1S,5S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11926813.png)

